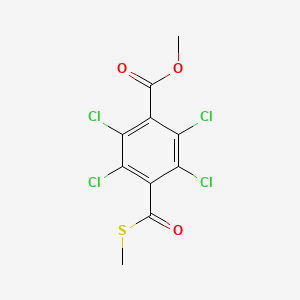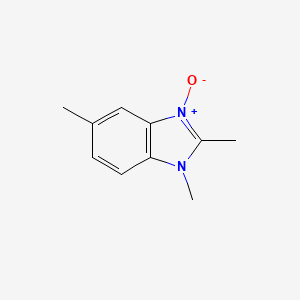
Gadolinium Zirconate (Gd2Zr2O3) Sputtering Targets
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium Zirconate (Gd2Zr2O3) is a compound that has garnered significant attention due to its unique properties and potential applications. It is a member of the rare-earth zirconate family and is known for its high thermal stability, radiation resistance, and chemical stability. These properties make it an ideal candidate for various high-temperature and high-radiation environments, such as thermal barrier coatings and nuclear waste immobilization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadolinium Zirconate can be synthesized through various methods, including solid-state reactions and mechanical activation. One common method involves the solid-state reaction of gadolinium oxide (Gd2O3) and zirconium oxide (ZrO2). The mechanical activation of a stoichiometric mixture of these oxides is performed in a centrifugal planetary mill, followed by calcination at high temperatures (1100-1200°C) for several hours .
Industrial Production Methods: In industrial settings, the production of Gadolinium Zirconate often involves similar solid-state synthesis techniques. The process typically includes the mechanical activation of the oxide mixture, followed by calcination to achieve the desired crystalline structure. Advanced techniques such as suspension plasma spray (SPS) can also be used to produce multi-layered thermal barrier coatings containing Gadolinium Zirconate .
Chemical Reactions Analysis
Types of Reactions: Gadolinium Zirconate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s high thermal stability and chemical resistance.
Common Reagents and Conditions: Common reagents used in reactions involving Gadolinium Zirconate include oxygen, hydrogen, and various reducing agents. The reactions typically occur at elevated temperatures, often exceeding 1000°C, to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from reactions involving Gadolinium Zirconate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of gadolinium oxide and zirconium oxide, while reduction reactions may produce metallic gadolinium and zirconium .
Scientific Research Applications
Gadolinium Zirconate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst and in the fabrication of sensors and ionic conductors. In biology and medicine, Gadolinium Zirconate is explored for its potential use in imaging and therapeutic applications. Industrially, it is utilized in the production of thermal barrier coatings and as a host matrix for radioactive waste immobilization .
Mechanism of Action
The mechanism by which Gadolinium Zirconate exerts its effects is primarily related to its crystal structure and physicochemical properties. The compound’s high thermal stability and radiation resistance are attributed to its unique pyrochlore structure, which allows it to withstand extreme conditions. The molecular targets and pathways involved in its action include the stabilization of high-temperature phases and the immobilization of radioactive elements .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Gadolinium Zirconate include other rare-earth zirconates such as Yttria-Stabilized Zirconia (YSZ) and Cerium Zirconate. These compounds share some properties with Gadolinium Zirconate but differ in their specific applications and performance characteristics .
Uniqueness: Gadolinium Zirconate stands out due to its superior thermal stability, lower thermal conductivity, and higher radiation resistance compared to other similar compounds. These properties make it particularly suitable for applications in extreme environments, such as thermal barrier coatings for turbine engines and nuclear waste immobilization .
Properties
Molecular Formula |
B5Mo2 |
|---|---|
Molecular Weight |
246.0 g/mol |
InChI |
InChI=1S/B3.B2.2Mo/c1-3-2;1-2;; |
InChI Key |
BUQGVTLOSYRSGT-UHFFFAOYSA-N |
Canonical SMILES |
[B]=[B].[B]=BB=[Mo].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B13822766.png)

![N-(2-fluorophenyl)-2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B13822776.png)
![4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile](/img/structure/B13822777.png)


![3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B13822793.png)


![2-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B13822809.png)
![(4S,4'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B13822814.png)
![6-Oxaspiro[4.5]dec-7-EN-9-one](/img/structure/B13822818.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13822821.png)

